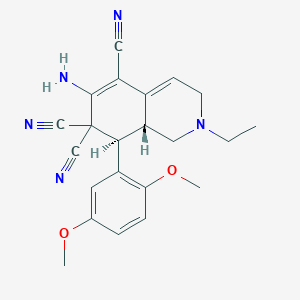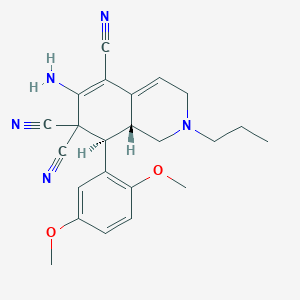![molecular formula C19H18FN3OS B460082 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide CAS No. 332393-88-1](/img/structure/B460082.png)
2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The cyano group is introduced via nucleophilic substitution reactions, often using cyanide salts under controlled conditions to ensure selective substitution.
Attachment of the Sulfanyl Group:
- The sulfanyl group is typically introduced through thiolation reactions, using thiol reagents in the presence of a suitable catalyst.
Formation of the Fluorophenylacetamide Moiety:
- The final step involves coupling the intermediate with 4-fluorophenylacetic acid or its derivatives, using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the cyano group, converting it to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic fluorophenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives.
Chemistry:
- The compound serves as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.
Biology:
- It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine:
- Research is ongoing to explore its efficacy as a therapeutic agent in treating various diseases, leveraging its unique structural features.
Industry:
- The compound’s derivatives are used in the development of agrochemicals and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Cyclohepta[b]pyridine Ring:
- Starting from a suitable precursor, such as a substituted cycloheptanone, the cyclohepta[b]pyridine ring is formed through a series of cyclization reactions.
- Reaction conditions often involve the use of strong acids or bases as catalysts and elevated temperatures to facilitate ring closure.
Wirkmechanismus
The mechanism by which 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, its potential anticancer activity could be attributed to inhibition of key enzymes involved in cell proliferation.
Vergleich Mit ähnlichen Verbindungen
- 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide
- 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Comparison:
- The fluorophenyl group in the title compound imparts unique electronic properties, potentially enhancing its biological activity compared to its chloro- and methyl-substituted analogs.
- The presence of the cyano group and the sulfanyl linkage are common features, but variations in the phenyl substituent can lead to differences in pharmacokinetics and pharmacodynamics.
This detailed analysis highlights the significance of 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide in various scientific domains, emphasizing its potential for future research and application.
Eigenschaften
IUPAC Name |
2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3OS/c20-15-6-8-16(9-7-15)22-18(24)12-25-19-14(11-21)10-13-4-2-1-3-5-17(13)23-19/h6-10H,1-5,12H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDQODLYJSSPHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC(=C(N=C2CC1)SCC(=O)NC3=CC=C(C=C3)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-amino-6-tert-butyl-4-[4-(trifluoromethoxy)phenyl]-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile](/img/structure/B460008.png)




![2-acetyl-6-amino-8-[4-(trifluoromethoxy)phenyl]-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile](/img/structure/B460015.png)
![2-amino-6-tert-butyl-4-[2-(difluoromethoxy)phenyl]-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile](/img/structure/B460017.png)



